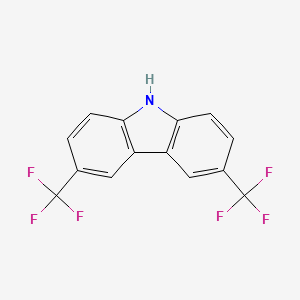

3,6-bis(trifluoromethyl)-9H-carbazole

Description

Properties

IUPAC Name |

3,6-bis(trifluoromethyl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N/c15-13(16,17)7-1-3-11-9(5-7)10-6-8(14(18,19)20)2-4-12(10)21-11/h1-6,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTSKOMBIKXMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,6 Bis Trifluoromethyl 9h Carbazole

Direct Synthetic Routes and Precursors

The direct introduction of trifluoromethyl groups onto the carbazole (B46965) core represents an atom-economical and efficient approach to 3,6-bis(trifluoromethyl)-9H-carbazole. One notable method involves a condition-controlled divergent trifluoroalkylation of carbazole derivatives. researchgate.net This strategy utilizes trifluoropyruvate as the trifluoromethyl source and can be directed to produce di-trifluoromethylated products with high yields. researchgate.net For instance, N-substituted carbazoles have been shown to undergo di-trifluoromethylation to afford the corresponding products in excellent yields, often exceeding 90%. researchgate.net

A common precursor for direct trifluoromethylation is 3,6-dihalocarbazole, such as 3,6-dibromo-9H-carbazole. This intermediate can be readily synthesized from carbazole via bromination with N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). nih.gov The subsequent conversion of the bromo groups to trifluoromethyl groups can be achieved through various trifluoromethylation protocols.

Transition-Metal-Free Synthetic Approaches

In recent years, the development of transition-metal-free synthetic methods has gained traction due to their cost-effectiveness and reduced environmental impact. For the synthesis of trifluoromethylated carbazoles, metal-free transformations offer a compelling alternative to traditional catalytic systems. One such approach involves the one-pot synthesis of trifluoromethylated bis(carbazolyl)methanes, which proceeds smoothly under an air atmosphere. researchgate.net While not a direct synthesis of the target molecule, this method highlights the feasibility of introducing trifluoromethyl groups into carbazole structures without the need for metal catalysts.

Another innovative metal-free approach is the visible-light-induced intramolecular C-H amination reaction. nih.gov This method utilizes aryl sulfilimines as a safe nitrene source to construct the carbazole ring. nih.gov Importantly, this reaction has been shown to be compatible with substrates bearing trifluoromethyl groups, offering a potential pathway to this compound from appropriately substituted precursors. nih.gov

Metal-Catalyzed Coupling Reactions in Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules, and they play a pivotal role in the synthesis of functionalized carbazoles. Palladium and copper catalysts are frequently employed to facilitate the formation of carbon-carbon and carbon-nitrogen bonds, enabling the assembly of the carbazole core and the introduction of trifluoromethyl substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a versatile method for aryl-aryl bond formation. While direct examples of the synthesis of this compound using this method are not extensively documented, the reaction is widely used to prepare precursors. For instance, a trifluoromethyl-substituted aryl boronic acid could be coupled with a dihalogenated biphenyl (B1667301) derivative prior to the cyclization step to form the carbazole ring. The bromine atom on molecules like 4-Bromo-3-(trifluoromethyl)aniline facilitates cross-coupling reactions such as the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of carbazoles via the intramolecular cyclization of 2-aminobiphenyl (B1664054) derivatives. In a potential synthetic route to this compound, a key step would involve the palladium-catalyzed amination to form a 2,2'-diamino-4,4'-bis(trifluoromethyl)biphenyl intermediate, which could then undergo cyclization. The synthesis of related 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines has been successfully achieved using the Buchwald-Hartwig amination. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another valuable tool in the synthetic chemist's arsenal. While not a direct method for forming the carbazole ring itself, it can be used to introduce functional groups that can be later transformed. For example, ethynyl (B1212043) groups can be introduced onto a dihalocarbazole precursor and subsequently converted to other functionalities. The bromine atom in 4-Bromo-3-(trifluoromethyl)aniline can facilitate Sonogashira cross-coupling reactions.

Optimization of Reaction Conditions and Yield

Detailed research findings on the optimization of reaction conditions—such as temperature, solvent, catalyst, and reaction time—specifically for the synthesis of this compound have not been reported in the surveyed literature. Therefore, no data tables or specific research findings on yield optimization for this particular compound can be provided.

Green Chemistry Considerations in Synthesis

There is no specific information available in the scientific literature concerning the application of green chemistry principles to the synthesis of this compound. Topics such as the use of environmentally benign solvents, atom economy, or the development of catalytic versus stoichiometric processes for this compound have not been documented.

Molecular Structure and Advanced Spectroscopic Characterization of 3,6 Bis Trifluoromethyl 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of 3,6-bis(trifluoromethyl)-9H-carbazole. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the amine proton. Due to the molecule's C₂ symmetry, the protons on the carbazole (B46965) core are expected to appear as distinct sets of signals. The protons at positions 1, 2, 4, 5, 7, and 8, along with the N-H proton at position 9, give rise to characteristic resonances.

The electron-withdrawing nature of the trifluoromethyl (CF₃) groups at the 3 and 6 positions significantly influences the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield compared to unsubstituted carbazole. chemicalbook.com Protons H-2 and H-7, being ortho to the CF₃ groups, and protons H-4 and H-5, being para, would experience the most significant deshielding effects. The N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Based on analyses of similar substituted carbazoles, the expected signals would be:

A broad singlet for the N-H proton.

A singlet or doublet for H-4 and H-5.

A doublet for H-2 and H-7.

A doublet of doublets for H-1 and H-8.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Variable (Broad) | s (br) |

| H-2, H-7 | Downfield | d |

| H-4, H-5 | Downfield | d or s |

| H-1, H-8 | Upfield relative to H-2/4 | dd |

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with signals corresponding to each unique carbon atom. The symmetry of this compound results in seven distinct carbon signals: five for the aromatic carbazole framework and two for the trifluoromethyl groups.

The carbons directly attached to the electron-withdrawing CF₃ groups (C-3 and C-6) are expected to show complex coupling patterns (quartets) due to scalar coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are also influenced by the CF₃ substituents. DFT (Density Functional Theory) calculations on similar 3,6-dihalogeno-N-alkyl carbazoles have shown that the substituent primarily affects the chemical shift of the carbon atom to which it is directly bonded. chemicalbook.com The CF₃ carbons themselves would appear at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) |

| C-3, C-6 | ~120-130 | q |

| C-4, C-5 | ~120-130 | s |

| C-2, C-7 | ~110-125 | s |

| C-1, C-8 | ~110-120 | s |

| C-4a, C-4b | ~138-142 | s |

| C-8a, C-9a | ~120-125 | s |

| -CF₃ | ~120-125 | q |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single sharp signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two CF₃ groups. The chemical shift of this signal is a sensitive indicator of the electronic environment around the trifluoromethyl group. In aromatic systems, the ¹⁹F chemical shift for a CF₃ group is typically observed in the range of -60 to -70 ppm relative to a CFCl₃ standard. mdpi.com The precise chemical shift provides a unique fingerprint for the molecule, confirming the presence and electronic nature of the trifluoromethyl substituents.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within the molecule.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing as a sharp band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The most intense and characteristic bands for this molecule, however, would be the C-F stretching vibrations associated with the trifluoromethyl groups, which are typically strong and appear in the 1100-1350 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. researchgate.netscielo.org.mx

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data, particularly for the vibrations of the carbazole ring system and the symmetric C-F stretching modes.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3400 - 3500 | FT-IR |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-F Stretch (asymmetric & symmetric) | 1100 - 1350 | FT-IR |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn confirms its elemental composition. For this compound, the molecular formula is C₁₄H₇F₆N.

The theoretical exact mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N), is 303.04826820 Da. nih.gov An experimental HRMS measurement would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula and serving as a definitive check for the compound's identity and purity.

Table 4: Mass Spectrometry Data for C₁₄H₇F₆N

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₇F₆N | - |

| Molecular Weight | 303.20 g/mol | Computed nih.gov |

| Exact Mass (Calculated) | 303.04826820 Da | Computed nih.gov |

| Exact Mass (Experimental) | To be determined | - |

Single-Crystal X-ray Diffraction Studies for Solid-State Architecture

It is expected that this compound would crystallize in a common space group, such as monoclinic P2₁/n or triclinic P-1. The carbazole ring system itself is known to be essentially planar. researchgate.net In the crystal lattice, the molecules would likely be arranged in a herringbone or pi-stacking motif, driven by intermolecular interactions. Key interactions would include N-H···π or N-H···F hydrogen bonds and potentially F···F or C-F···π interactions involving the trifluoromethyl groups. The precise arrangement would dictate the bulk properties of the crystalline material. The determination of its crystal structure would provide definitive data on bond lengths, bond angles, and the supramolecular assembly in the solid state.

Table 5: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/n, P-1 |

| Key Feature | Planar carbazole core |

| Dominant Intermolecular Interactions | Hydrogen bonding, π-stacking |

Conformational Analysis and Stereochemical Insights

The carbazole nucleus itself is a rigid and planar aromatic system. Therefore, the main conformational flexibility arises from the rotation of the trifluoromethyl groups around the C3-C(F3) and C6-C(F3) bonds. The interaction between the fluorine atoms of the -CF3 groups and the adjacent hydrogen atoms on the carbazole ring, as well as potential interactions between the two -CF3 groups across the carbazole plane, are the key factors governing the rotational barriers and stable conformations.

Computational studies on analogous molecules, such as 3-(trifluoromethyl)phenanthrene, have provided valuable information on the rotational behavior of a trifluoromethyl group on an extended aromatic system. In one such study, the potential energy surface for the rotation of the -CF3 group was calculated, revealing a distinct energy minimum and a transition state corresponding to different dihedral angles. brynmawr.edu For an isolated molecule of 3-(trifluoromethyl)phenanthrene, the rotational barrier was found to be very low, suggesting nearly free rotation at room temperature. However, in a simulated crystal lattice, intermolecular interactions significantly increased the rotational barrier and favored specific conformations. brynmawr.edu

In the case of this compound, the presence of two bulky and highly electronegative -CF3 groups at the 3 and 6 positions is expected to introduce significant steric hindrance. This steric repulsion would likely influence the preferred orientation of the -CF3 groups relative to the carbazole plane. It is plausible that the molecule adopts a conformation that minimizes the steric clash between the fluorine atoms and the neighboring C-H bonds of the aromatic rings.

Furthermore, studies on trifluoromethoxybenzenes have shown a preference for a non-planar conformation, with the C-C-O-C dihedral angle being around 90 degrees. nih.gov While this involves an oxygen linker, it highlights the tendency of trifluoromethylated groups to avoid coplanarity with the aromatic ring. This preference is attributed to a combination of steric and electronic effects. A similar trend might be anticipated for this compound, where the trifluoromethyl groups may be twisted out of the plane of the carbazole ring to achieve a more stable energetic state.

The stereochemistry of this compound is relatively straightforward as it does not possess any chiral centers. The molecule is achiral and does not exhibit stereoisomerism such as enantiomerism or diastereomerism. The primary stereochemical consideration is the rotational isomerism (atropisomerism) that could arise from hindered rotation around the C-C(F3) bonds. However, given the likely low rotational barrier of a single trifluoromethyl group on an aromatic ring, it is improbable that stable atropisomers could be isolated at room temperature.

Table 1: Conformational Data of Structurally Related Compounds

| Compound | Method | Parameter | Value |

| 3-(Trifluoromethyl)phenanthrene (in simulated crystal lattice) | B3LYP/6-31G* | Minimum Energy Dihedral Angle (C4-C3-C15-F3) | -20° |

| Transition State Dihedral Angle (C4-C3-C15-F3) | +30° | ||

| Trifluoromethoxybenzenes (from Cambridge Structural Database) | X-ray Diffraction | Preferred Dihedral Angle (C-C-O-C) | ~90° |

This table presents data from computational and crystallographic studies on molecules analogous to this compound to provide insight into potential conformational preferences. Specific data for this compound is not available in the cited literature.

Electronic and Photophysical Properties of 3,6 Bis Trifluoromethyl 9h Carbazole

Absorption Characteristics (UV-Vis Spectroscopy)

The electronic absorption spectrum of 3,6-bis(trifluoromethyl)-9H-carbazole is characterized by distinct bands in the ultraviolet region, which are attributed to π–π* electronic transitions within the aromatic carbazole (B46965) core. nih.gov The parent carbazole molecule typically displays absorption peaks around 323 nm and 335 nm. The introduction of substituents on the carbazole ring can significantly modify the absorption profile.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent. mdpi.com When placed at the 3 and 6 positions of the carbazole ring, these groups influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). This substitution typically results in a shift of the absorption bands. Theoretical studies on similar donor-acceptor molecules indicate that such modifications can alter the intramolecular charge transfer (ICT) characteristics of the electronic transitions. researchgate.net The absorption bands for carbazole derivatives are generally assigned to spin-allowed π–π* transitions localized on the carbazole moiety. nih.gov

Table 1: UV-Vis Absorption Data for Carbazole Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Carbazole | Various | ~323, ~335 | Not specified | aatbio.comnist.gov |

| Carbazole Derivatives | THF | 340 - 362 | Not specified | researchgate.net |

Emission Characteristics (Fluorescence and Phosphorescence Spectroscopy)

Carbazole and its derivatives are well-known for their emissive properties, exhibiting both fluorescence and, under certain conditions, phosphorescence. The parent carbazole molecule has a fluorescence emission peak at approximately 351 nm. aatbio.com The emission properties are highly sensitive to the nature and position of substituents on the carbazole core.

Influence of Trifluoromethyl Groups on Electronic Transitions

The trifluoromethyl groups at the 3 and 6 positions exert a strong influence on the electronic structure of the carbazole molecule due to their potent electron-withdrawing nature. mdpi.com This electronic perturbation affects the energies of the excited states and the nature of the electronic transitions.

The -CF3 groups can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgnih.gov This modification of the frontier orbitals directly impacts the energy of the S1 → S0 transition, which governs fluorescence. The incorporation of -CF3 groups can alter the emission wavelength and the photoluminescence quantum yield (PLQY). Furthermore, the presence of heavy atoms or specific molecular packing induced by such substituents can enhance spin-orbit coupling, potentially promoting intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), which is a prerequisite for phosphorescence. frontiersin.org In some carbazole-based systems, this can lead to phenomena like thermally activated delayed fluorescence (TADF) or persistent room-temperature phosphorescence (pRTP). frontiersin.orgnih.gov

Solvatochromic Effects and Environmental Sensitivity

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of molecules that experience a significant change in dipole moment upon electronic excitation. In donor-acceptor systems, this effect is often pronounced. nih.gov For this compound, the symmetrical substitution might result in a small ground-state dipole moment. However, upon photoexcitation, a redistribution of electron density can occur, leading to an excited state with a different dipole moment.

If the excited state is more polar than the ground state, a red shift (bathochromic shift) in the emission spectrum is typically observed in more polar solvents. Conversely, a blue shift (hypsochromic shift) can occur if the ground state is more polar. Studies on star-shaped carbazole-triazine derivatives have shown that a strong charge-polarization upon excitation can lead to significant solvatochromic shifts in emission, even if the effect on absorption is minimal. nih.govresearchgate.net This sensitivity to the local environment makes such compounds potentially useful as fluorescent probes.

Redox Potentials and Electrochemical Behavior

The electrochemical properties of this compound are critical for understanding its potential use in electronic devices. Carbazole derivatives are known for their hole-transporting capabilities, which are directly related to their oxidation potentials. iieta.org The introduction of two strong electron-withdrawing trifluoromethyl groups is expected to have a profound effect on the redox behavior of the molecule. These groups withdraw electron density from the π-conjugated carbazole system, making the molecule more difficult to oxidize and easier to reduce compared to unsubstituted carbazole. This results in a higher ionization potential and a higher electron affinity. iieta.orgnih.gov

Cyclic Voltammetry for Energy Level Determination (HOMO/LUMO)

Cyclic voltammetry (CV) is a standard technique used to determine the redox potentials of a molecule and to estimate the energy levels of its frontier molecular orbitals. sciepub.com The onset potential of the first oxidation wave (E_ox^onset) is used to calculate the HOMO energy level, while the onset potential of the first reduction wave (E_red^onset) is used to calculate the LUMO energy level.

The relationships are often expressed as:

HOMO (eV) = - [E_ox^onset (vs Fc/Fc⁺) + E_abs_onset (eV)]

LUMO (eV) = HOMO (eV) + E_g^opt

Alternatively, empirical formulas are used:

HOMO (eV) = - (E_ox^onset vs Ag/AgCl + 4.4) nankai.edu.cn

LUMO (eV) = - (E_red^onset vs Ag/AgCl + 4.4)

The electron-withdrawing -CF3 groups are expected to lower both the HOMO and LUMO energy levels. nih.gov A lower HOMO level implies greater stability against oxidation, which is a desirable characteristic for materials used in organic light-emitting diodes (OLEDs) to ensure device longevity. researchgate.net

Table 2: Electrochemical Data and Estimated Energy Levels

| Compound | Oxidation Potential (E_ox, V) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| Carbazole Derivatives | 0.96 - 1.19 | -5.50 to -5.83 | -2.33 to -2.99 | 2.09 - 2.84 |

Excited State Dynamics and Exciton (B1674681) Behavior

Upon photoexcitation, this compound enters an excited state, and its subsequent relaxation involves a series of dynamic processes. These include internal conversion (IC), fluorescence, intersystem crossing (ISC) to a triplet state, and subsequent phosphorescence or non-radiative decay. mdpi.com The study of these dynamics is crucial for understanding the efficiency of light emission.

For the parent carbazole molecule in solution, the S1 state has a lifetime of 13-15 nanoseconds, and the quantum yield of intersystem crossing to the T1 state is around 50-56%. mdpi.com The presence of the trifluoromethyl groups can influence these dynamics. For instance, alterations in the energy gap between the S1 and T1 states (ΔE_ST) can significantly change the ISC rate. In materials designed for TADF, a very small ΔE_ST is required to facilitate reverse intersystem crossing (rISC) from the T1 to the S1 state, thereby harvesting triplet excitons for emission. nih.gov

In the solid state or in thin films, intermolecular interactions become important. At high excitation densities, bimolecular processes such as singlet-singlet annihilation (SSA) can occur, where two singlet excitons interact, leading to the quenching of fluorescence. mdpi.com The bulky nature of the -CF3 groups might influence molecular packing in the solid state, which in turn would affect exciton diffusion and annihilation rates.

Table of Compounds

| Compound Name |

|---|

| This compound |

Luminescence Quantum Yields and Lifetimes

Luminescence quantum yield (Φ) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. The lifetime (τ) of an excited state refers to the average time a molecule spends in that excited state before returning to the ground state. These parameters are crucial for evaluating the performance of materials in applications such as organic light-emitting diodes (OLEDs).

For carbazole derivatives, these properties are highly dependent on the nature and position of substituents. For instance, various carbazole-based compounds have been shown to exhibit photoluminescence quantum yields ranging from 18% to 27% in neat films. nih.govacs.org However, no specific experimental values for the luminescence quantum yield or excited-state lifetimes for this compound have been reported in the available research.

Singlet-Triplet Energy Splitting and Thermally Activated Delayed Fluorescence (TADF) Properties

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy splitting (ΔEST), is a key parameter determining a molecule's potential for Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, significantly enhancing the efficiency of OLEDs. For efficient TADF to occur, the ΔEST should be very small (typically < 0.2 eV) to allow for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state through thermal energy.

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a known strategy to modulate electronic properties. rsc.org These strong electron-withdrawing groups can alter the character of the singlet and triplet excited states, which in turn influences the ΔEST and the rate of TADF. rsc.orgrsc.org In various donor-acceptor molecules, CF₃ substituents have been used to tune the excitonic character and redox properties, which can lead to rapid TADF. rsc.orgrsc.org

While this strategic use of CF₃ groups is well-documented for other complex carbazole derivatives and donor-acceptor systems, specific data on the singlet-triplet energy splitting and detailed TADF characteristics for the parent compound this compound are not available in the reviewed literature. Theoretical and experimental studies on closely related fluorinated carbazoles have explored how fluorination can tune the ΔEST, but direct data for the title compound is absent. researchgate.net

Theoretical and Computational Chemistry of 3,6 Bis Trifluoromethyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the molecule's geometry, energy, and orbital distributions. For 3,6-bis(trifluoromethyl)-9H-carbazole, DFT calculations are essential to understand how the -CF₃ substituents modify the electronic landscape of the carbazole (B46965) framework.

The primary focus of DFT analysis in this context is the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are critical indicators of a molecule's electronic properties.

HOMO: This orbital is associated with the ability to donate an electron. A higher HOMO energy level indicates a greater propensity for electron donation. In carbazole derivatives, the HOMO is typically distributed across the π-conjugated system of the fused rings.

LUMO: This orbital relates to the ability to accept an electron. A lower LUMO energy level suggests a greater capacity for electron acceptance.

HOMO-LUMO Gap (E_g): The energy difference between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A large gap implies high stability, while a small gap suggests the molecule is more reactive and easily excitable.

The introduction of potent electron-withdrawing -CF₃ groups at the 3 and 6 positions is predicted to have a significant stabilizing effect on both frontier orbitals. Compared to unsubstituted 9H-carbazole, this compound is expected to exhibit substantially lower HOMO and LUMO energy levels. This is because the -CF₃ groups pull electron density away from the carbazole core, making it less electron-rich and thus stabilizing the orbitals. This stabilization can enhance the material's oxidative stability and tune its charge-carrier injection and transport properties for use in electronic devices.

DFT calculations for carbazole derivatives typically employ functionals like B3LYP combined with basis sets such as 6-31G(d) or larger for greater accuracy. researchgate.netdoi.org The results of such calculations allow for a direct comparison of how different substituents modulate the electronic properties. nih.govrsc.org

Table 1: Predicted Effect of Trifluoromethyl Substitution on Frontier Orbital Energies of 9H-Carbazole

| Compound | Predicted HOMO Energy | Predicted LUMO Energy | Predicted Effect on Energy Gap (E_g) |

|---|---|---|---|

| 9H-Carbazole | Higher (less stable) | Higher (less stable) | Baseline |

Note: This table illustrates the expected qualitative trends based on the known electronic effects of trifluoromethyl groups. Actual values require specific DFT calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. researchgate.net It allows for the simulation of electronic absorption and emission spectra (UV-Vis and photoluminescence), providing a direct link between theoretical models and experimental spectroscopic data. nih.gov

For this compound, TD-DFT calculations can predict:

Excitation Energies: The energy required to promote an electron from an occupied orbital (usually the HOMO) to an unoccupied orbital (usually the LUMO). This corresponds to the absorption wavelength (λ_max) in a UV-Vis spectrum.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.

Nature of Excited States: TD-DFT can characterize excited states, such as whether they involve localized excitations or have charge-transfer character. In donor-acceptor molecules, this is particularly important for understanding their photophysical behavior. researchgate.net

The strong electron-withdrawing nature of the -CF₃ groups is expected to influence the excited state properties significantly. Studies on other 3,6-disubstituted carbazoles show that such modifications can alter the triplet energy of the molecule, a critical parameter for applications in organic light-emitting diodes (OLEDs). nih.govrsc.org TD-DFT calculations are instrumental in predicting these triplet state energies (E_T). A high triplet energy is a desirable characteristic for host materials used in phosphorescent OLEDs.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov Unlike DFT, which typically focuses on a static, minimum-energy structure, MD provides insights into the dynamic behavior, conformational flexibility, and intermolecular interactions of molecules in condensed phases (e.g., liquids, solids, or thin films).

While specific MD simulation studies on this compound are not widely reported, the methodology would be invaluable for understanding:

Conformational Dynamics: Although the carbazole core is rigid, MD can explore the rotation of the -CF₃ groups and the puckering of the five-membered ring.

Intermolecular Interactions: In a solid-state film, the performance of an organic electronic device is heavily dependent on how molecules pack together. MD simulations can model these packing arrangements and quantify the non-covalent interactions between adjacent molecules. For a fluorinated molecule like this, interactions such as C-H···F hydrogen bonds and F···F contacts could play a significant role in determining the crystal packing and morphology of thin films.

Amorphous Film Morphology: For many organic electronics applications, materials are deposited as amorphous (disordered) films. MD simulations can generate realistic models of these amorphous structures, which are essential for subsequent modeling of properties like charge transport.

Prediction of Reactivity and Mechanistic Pathways

The electronic structure calculated by DFT provides a foundation for predicting the chemical reactivity of this compound. The distribution and energy of the frontier orbitals are key indicators of how the molecule will interact with other chemical species.

Furthermore, the nitrogen atom of the pyrrole (B145914) ring remains a key reactive site. Its nucleophilicity, however, is also expected to be diminished by the electron-withdrawing influence of the -CF₃ groups. Computational studies can quantify this effect by calculating properties like the electrostatic potential map, which shows the distribution of charge across the molecule and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The trifluoromethyl group itself can also participate in specific reactions, although the C-F bond is exceptionally strong. rsc.org

Charge Transport Modeling and Electronic Structure-Property Relationships

Carbazole derivatives are widely used in organic electronics, often as hole-transport materials (HTMs) due to the electron-rich nature of the carbazole core. rsc.org However, the introduction of two -CF₃ groups fundamentally alters this property. The significant lowering of the HOMO and LUMO levels makes the molecule more resistant to oxidation (hole injection) but facilitates reduction (electron injection). rsc.org

This suggests that this compound may function more effectively as an electron-transport material (ETM) or an ambipolar material, capable of transporting both holes and electrons. Computational modeling is key to predicting these charge transport characteristics.

The relationship between electronic structure and charge transport properties can be summarized as:

Ionization Potential (IP) and Electron Affinity (EA): These values, which can be accurately estimated from HOMO and LUMO energies, respectively, determine the energy barriers for injecting holes and electrons from electrodes into the material.

Reorganization Energy (λ): This is the energy required to relax the geometry of a molecule after it has gained or lost an electron. A smaller reorganization energy is desirable as it leads to faster charge transfer between adjacent molecules. DFT calculations are used to compute λ for both holes and electrons.

Electronic Coupling (V): This parameter quantifies the strength of the electronic interaction between neighboring molecules in a packed solid. It is highly dependent on the intermolecular distance and orientation.

By combining the results of DFT calculations (for λ) and MD simulations (for molecular packing), it is possible to model charge mobility and understand how the molecular structure of this compound relates to its potential performance in electronic devices like OLEDs and organic solar cells. bohrium.com The strong electron-withdrawing nature of the substituents is a key strategy for designing efficient ETMs. rsc.orgnih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Derivatization and Polymerization Chemistry of 3,6 Bis Trifluoromethyl 9h Carbazole

Functionalization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the carbazole (B46965) ring is a common site for functionalization, allowing for the tuning of solubility, electronic properties, and polymer architecture. The N-H proton of 3,6-bis(trifluoromethyl)-9H-carbazole is expected to be significantly more acidic than that of unsubstituted carbazole due to the strong inductive effect of the two CF₃ groups. This enhanced acidity facilitates deprotonation and subsequent substitution reactions. Common methods for N-substitution on carbazoles include N-alkylation and N-arylation.

N-Alkylation: This process typically involves the reaction of the carbazole with an alkyl halide in the presence of a base. The increased acidity of the N-H bond in this compound allows for the use of a wide range of bases, from strong hydrides to milder carbonates. Microwave-assisted protocols have also been shown to accelerate N-alkylation reactions of carbazoles, often providing high yields in short reaction times.

N-Arylation: The introduction of an aryl group at the nitrogen position is a key strategy for creating materials with specific charge-transport properties. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds and is widely used for the N-arylation of a broad scope of amines and heterocycles, including carbazoles. wikipedia.orgorganic-chemistry.orgnih.gov The reaction couples the carbazole with an aryl halide or triflate using a palladium catalyst and a suitable phosphine ligand.

Ullmann Condensation: A classic method for N-arylation, the Ullmann reaction uses a copper catalyst to couple the carbazole with an aryl halide, traditionally at high temperatures. researchgate.net Modern protocols have been developed with improved catalyst systems that allow for milder reaction conditions.

| Reaction Type | Reagents & Catalysts | Typical Conditions | Description |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | Solvent (e.g., DMF, THF), RT to elevated temp. | Introduction of an alkyl chain to improve solubility and modify electronic properties. |

| Buchwald-Hartwig Amination | Aryl halide (Ar-X), Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., NaOtBu) | Anhydrous solvent (e.g., Toluene), 80-110 °C | Palladium-catalyzed cross-coupling for the synthesis of N-arylcarbazoles. wikipedia.orgbeilstein-journals.org |

| Ullmann Condensation | Aryl halide (Ar-X), Cu catalyst (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃) | High-boiling solvent (e.g., DMF), High temp. | Copper-catalyzed method for forming C-N bonds, an alternative to palladium-based methods. researchgate.net |

Functionalization at Aromatic Ring Positions

Further functionalization of the carbazole's aromatic backbone is essential for creating monomers suitable for polymerization and for fine-tuning the electronic structure of the final material. In this compound, the positions available for substitution are C1, C2, C7, and C8. The regioselectivity of these reactions is governed by the competing electronic effects of the electron-donating nitrogen atom and the strongly electron-withdrawing CF₃ groups.

Electrophilic Aromatic Substitution (EAS): The directing effects in an EAS reaction on the 3,6-bis(trifluoromethyl)carbazole core are complex.

The nitrogen atom is an activating, ortho, para-director, directing incoming electrophiles to the C2, C4, C5, and C7 positions.

The CF₃ groups are powerful deactivating, meta-directors. The group at C3 directs to C2 and C4, while the group at C6 directs to C5 and C7.

The combination of these effects deactivates the entire ring system toward electrophilic attack compared to unsubstituted carbazole. However, substitution is most likely to occur at the C2 and C7 positions, which are activated by the nitrogen atom and are the least disfavored positions relative to the deactivating CF₃ groups. youtube.comwikipedia.org

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods offer alternatives to classical EAS, providing access to different isomers through transition-metal-catalyzed C-H activation. chim.itnih.gov These reactions often employ a directing group on the carbazole nitrogen to guide a metal catalyst (commonly palladium or rhodium) to a specific C-H bond, typically at the C1 or C8 position. chim.itnih.govorganic-chemistry.org This strategy allows for the regioselective introduction of alkyl, aryl, or other functional groups, bypassing the inherent electronic preferences of the substrate. For this compound, C-H functionalization at the C2 and C7 positions would be a key step to prepare di-functional monomers for step-growth polymerization.

Development of Conjugated Polymers and Copolymers Incorporating this compound Monomers

The unique electronic properties imparted by the bis(trifluoromethyl) substitution make this carbazole unit a desirable component in conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs). smolecule.com Patents have described conjugated copolymers containing trifluoromethyl-substituted carbazole units, highlighting their utility in improving device performance. google.com The incorporation of this electron-deficient monomer can lower the HOMO/LUMO energy levels of the resulting polymer, which is beneficial for charge injection and transport, as well as for increasing the stability of the material.

To be used in polymerization, the this compound monomer must first be functionalized with reactive groups suitable for cross-coupling reactions, typically halogens (e.g., Br, I) at the 2 and 7 positions. The resulting 2,7-dihalo-3,6-bis(trifluoromethyl)-9-alkyl-carbazole can then be polymerized with a suitable comonomer via several established methods:

Suzuki-Miyaura Coupling: A robust and widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. This is a common method for synthesizing carbazole-based conjugated polymers. researchgate.net

Stille Coupling: This reaction uses a palladium catalyst to couple an organotin compound with an organic halide. It is highly tolerant of various functional groups.

Direct Arylation Polymerization (DArP): A more atom-economical alternative to traditional cross-coupling methods, DArP forms C-C bonds by directly coupling an aryl halide with a C-H bond, avoiding the need for organometallic reagents.

Electropolymerization: An alternative approach where a polymer film is grown directly onto an electrode surface via anodic oxidation of the monomer. frontiersin.orgmdpi.com This method is useful for creating thin, uniform films for electronic devices.

| Polymerization Method | Monomer A | Monomer B | Catalyst/Conditions | Resulting Linkage |

| Suzuki-Miyaura | Dihalogenated Carbazole | Aryl Diboronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl |

| Stille | Dihalogenated Carbazole | Distannylated Arene | Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | Aryl-Aryl |

| DArP | Dihalogenated Carbazole | Arene with active C-H bonds | Pd Catalyst (e.g., Pd(OAc)₂), Additive | Aryl-Aryl |

| Electropolymerization | Carbazole Monomer | N/A | Applied Potential, Electrolyte Solution | 3,6- or 2,7-Carbazole linkage |

Mechanistic Studies of Polymerization Reactions

The mechanism of polymerization is heavily influenced by the electronic nature of the monomers involved. The presence of two strongly electron-withdrawing CF₃ groups on the carbazole core has significant mechanistic implications.

Mechanism of Electropolymerization: The electropolymerization of carbazole proceeds through an oxidative coupling mechanism.

Oxidation: The monomer is oxidized at the anode to form a radical cation. rsbcrsc.net For this compound, this initial oxidation step would require a higher potential compared to unsubstituted carbazole due to the electron-deficient nature of the aromatic system.

Coupling: Two radical cations couple, typically at the 2, 7, or 3, 6 positions, to form a dimeric dication. mdpi.com

Deprotonation: The dication loses two protons to re-aromatize, forming a neutral dimer.

Propagation: The dimer is subsequently oxidized and couples with other radical cations, leading to the growth of the polymer chain on the electrode surface. frontiersin.org

The stability of the intermediate radical cation is crucial. While electron-donating groups stabilize this intermediate, the electron-withdrawing CF₃ groups would destabilize it, potentially affecting the rate and regularity of the polymer growth.

Mechanism of Palladium-Catalyzed Cross-Coupling Polymerization: Step-growth polymerizations like Suzuki or Stille coupling proceed via a catalytic cycle involving a palladium center. The generally accepted mechanism consists of three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the dihalo-carbazole monomer, forming a palladium(II) species. The electron-deficient nature of the trifluoromethyl-substituted carbazole can facilitate this step.

Transmetalation: The organometallic comonomer (boronic ester for Suzuki, stannane for Stille) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond in the polymer backbone. wikipedia.org

Applications of 3,6 Bis Trifluoromethyl 9h Carbazole in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties imparted by the two strong electron-withdrawing trifluoromethyl groups make 3,6-bis(trifluoromethyl)-9H-carbazole a compound of interest for various roles within OLED device architectures. These CF₃ groups can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for designing materials with specific energy level alignments for efficient charge injection and transport.

Role as Emitter or Host Material

Derivatives of 3,6-disubstituted carbazoles are extensively utilized as host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.govresearchgate.netktu.edubeilstein-journals.org The wide energy gap and high triplet energy of the carbazole (B46965) core are crucial for confining excitons on the guest emitter molecules, preventing reverse energy transfer from the dopant to the host. The introduction of trifluoromethyl groups can further increase the triplet energy, making the carbazole scaffold a suitable host for high-energy (blue) emitters. While specific device data for this compound as a host is not extensively detailed in available literature, related compounds with electron-withdrawing substituents have shown promise. For instance, carbazole derivatives bearing cyano or phenylsulfonyl groups have been successfully employed as host materials, demonstrating the viability of this molecular design strategy. researchgate.netrsc.org

As an emitter, the carbazole core itself is a blue-emitting fluorophore. Functionalization at the 3 and 6 positions with CF₃ groups would likely result in a blue-shifted emission compared to the parent carbazole, owing to the inductive effect of the fluorine atoms. However, non-doped OLEDs often require materials with high photoluminescence quantum yields in the solid state, an area where carbazole derivatives can sometimes be limited by aggregation-caused quenching.

Charge Transport Layers

Carbazole derivatives are renowned for their hole-transporting properties. doi.orgnih.govrsc.orggoogle.comnih.gov The nitrogen atom's lone pair of electrons contributes to a high HOMO level, facilitating hole injection from typical anode materials like ITO and efficient transport. Substituting the carbazole core with strong electron-withdrawing CF₃ groups significantly lowers the HOMO level. This modification can be beneficial for creating hole-transporting materials (HTMs) with deeper HOMO levels, which can improve the device's open-circuit voltage in certain applications like perovskite solar cells and can enhance stability by creating a larger barrier to ambient oxidative degradation. rsc.org

Conversely, the electron-withdrawing nature of the CF₃ groups also lowers the LUMO level, which can enhance electron injection and transport capabilities. This suggests that this compound could serve as a component in bipolar host materials, which are designed to transport both holes and electrons, or even as an electron-transporting material (ETM) when combined with other appropriate molecular fragments. rsc.orgrsc.orgnih.gov Bipolar transport is highly desirable in the emissive layer of an OLED to ensure a balanced charge flux and a wide recombination zone, leading to higher efficiency and longer device lifetime.

Efficiency and Stability Enhancements in Devices

Furthermore, the trifluoromethyl groups can influence the molecular packing in thin films, potentially reducing intermolecular interactions that can lead to efficiency roll-off at high brightness. rsc.orgfrontiersin.org By creating steric hindrance, these bulky groups can help maintain the desired molecular conformation and prevent the formation of non-emissive aggregates. This is particularly important for TADF emitters, where a specific twisted geometry between donor and acceptor units is necessary to achieve a small singlet-triplet energy splitting. nih.govnih.govrsc.orgfrontiersin.org

| Device Parameter | Influence of 3,6-bis(trifluoromethyl) Substitution | Relevant Research Context |

| Triplet Energy (E_T) | Likely increased due to electron-withdrawing nature of CF₃ groups. | Important for hosting high-energy (blue) phosphorescent and TADF emitters. researchgate.netresearchgate.net |

| HOMO Level | Lowered (deeper) compared to unsubstituted carbazole. | Can improve open-circuit voltage and oxidative stability. doi.orgnih.govrsc.org |

| LUMO Level | Lowered, potentially enhancing electron injection/transport. | Useful for developing bipolar host or electron-transport materials. rsc.orgrsc.org |

| Thermal Stability | Generally enhanced due to the high C-F bond energy. | Crucial for long device operational lifetime. researchgate.netmdpi.com |

| Morphological Stability | CF₃ groups can influence molecular packing, potentially leading to stable amorphous films. | Important for preventing crystallization and device failure. researchgate.net |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, carbazole derivatives are frequently used as electron donor materials in OPVs and as sensitizers in DSSCs. doi.org Their function relies on their ability to absorb light and generate excitons (in OPVs) or inject electrons into a semiconductor's conduction band (in DSSCs). The structural adaptability of the carbazole core, especially through 3,6-substitution, is key to optimizing these properties. researchgate.net

For these applications, the HOMO and LUMO energy levels of the carbazole derivative must be appropriately aligned with the acceptor material (like fullerenes in OPVs) or the semiconductor conduction band (like TiO₂ in DSSCs). The introduction of 3,6-bis(trifluoromethyl) groups would lower the HOMO level, which could be advantageous for achieving a higher open-circuit voltage (Voc) in OPV devices, as Voc is often proportional to the energy difference between the donor's HOMO and the acceptor's LUMO. However, a very deep HOMO level might impede efficient charge transfer or regeneration of the dye in DSSCs.

Fluorescent Probes and Chemosensors for Analytical Applications

The inherent fluorescence of the carbazole scaffold makes it an attractive platform for the development of chemosensors. mdpi.com The design of such sensors often involves attaching a receptor unit to the carbazole fluorophore. Upon binding with a specific analyte (like a metal ion or a small molecule), a photophysical response, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"), is triggered. rsc.orgnih.govnih.gov

The electron-deficient nature of the this compound core could influence the sensing mechanism. For example, it could modulate the photoinduced electron transfer (PET) process, which is a common mechanism in fluorescent sensors. While specific chemosensors based on this exact molecule are not widely reported, the principles of sensor design suggest its potential utility. The trifluoromethyl groups could also enhance the sensor's selectivity and stability in various analytical media.

Optoelectronic Devices and Thin Film Applications

Beyond OLEDs and solar cells, carbazole-based materials are integral to a range of optoelectronic devices, including organic thin-film transistors (OTFTs) and photodetectors. researchgate.netresearchgate.net In OTFTs, the charge carrier mobility of the semiconducting material is a critical parameter. While carbazole derivatives are typically p-type semiconductors (hole-transporting), the introduction of strong electron-withdrawing groups like CF₃ can shift their character towards n-type (electron-transporting). researchgate.net Therefore, this compound could be investigated as an n-type semiconductor for OTFTs, which are less common but essential for creating complementary logic circuits.

The ability to form stable, uniform thin films is paramount for all these applications. researchgate.net The substitution pattern on the carbazole core plays a significant role in determining the morphology of the resulting films. The presence of the trifluoromethyl groups would influence intermolecular interactions and could be leveraged to control the molecular packing, whether achieving highly ordered crystalline domains for high charge mobility in OTFTs or stable amorphous films for long-lasting OLEDs.

Energy Storage Systems

In the realm of energy storage, particularly in lithium-ion batteries (LIBs), the development of electrolyte additives for overcharge protection is a critical area of research. Overcharging can lead to battery degradation and safety hazards. Redox shuttle additives are a class of molecules that can be added to the electrolyte to prevent overcharging by undergoing reversible electrochemical oxidation and reduction, effectively creating an internal short circuit at a specific voltage.

While direct experimental data on the performance of this compound as a redox shuttle additive is not extensively documented in publicly available literature, the carbazole scaffold itself is a promising candidate for such applications. The introduction of electron-withdrawing groups like trifluoromethyl is a known strategy to increase the oxidation potential of organic molecules. Research on other carbazole derivatives has shown their potential for use in overcharge protection. For instance, 3,6-dicyanocarbazole has been proposed as a redox shuttle with a high switch-on potential suitable for protecting high-voltage LIBs. osti.gov

The trifluoromethyl groups in this compound are expected to significantly raise its oxidation potential. This is a desirable characteristic for an overcharge protection additive, as it should only become electrochemically active at a voltage slightly above the normal full charge voltage of the battery cathode. The high electronegativity of the fluorine atoms in the CF3 groups stabilizes the molecule, which could contribute to a longer cycle life and greater stability within the battery's electrochemical environment. cip.com.cn

Further research, including cyclic voltammetry studies, is necessary to determine the precise redox potential of this compound and to evaluate its long-term stability and effectiveness as an overcharge protection additive in practical lithium-ion battery systems.

Table 1: Expected Electrochemical Properties of this compound for Energy Storage Applications (Theoretical)

| Property | Expected Characteristic | Rationale |

| Redox Potential | High oxidation potential | The strong electron-withdrawing nature of the two trifluoromethyl groups increases the energy required to remove an electron from the carbazole core. |

| Electrochemical Stability | Potentially high | Fluorinated compounds often exhibit enhanced stability in the electrochemical environment of a lithium-ion battery. cip.com.cn |

| Function | Overcharge protection additive | A high redox potential allows it to act as a redox shuttle at voltages exceeding the normal charging range of the battery. |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. The performance of an OFET is largely dictated by the charge transport characteristics of the organic semiconductor used as the active layer. Carbazole-based materials have been extensively investigated for their excellent hole-transporting capabilities. du.ac.ir

The incorporation of fluorine atoms into organic semiconductors is a well-established strategy to modulate their electronic properties. The trifluoromethyl groups in this compound are expected to have a significant impact on its performance in OFETs. Specifically, the strong electron-withdrawing nature of the CF3 groups can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the carbazole core. mdpi.comnih.gov A lower HOMO level generally leads to improved air stability of the semiconductor material by making it less susceptible to oxidation.

While specific experimental data on the charge carrier mobility of this compound in OFETs is limited, studies on other fluorinated carbazole derivatives provide valuable insights. Research has shown that fluorination can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport. rsc.org Depending on the substitution pattern, fluorine can either enhance or hinder π-π stacking between adjacent molecules.

The impact of trifluoromethyl groups on charge transport can be complex. While they enhance stability, they might also introduce steric hindrance that could disrupt optimal molecular packing for charge hopping. Therefore, the actual performance of this compound in an OFET would depend on a delicate balance between its electronic properties and its solid-state morphology.

Table 2: Anticipated Properties of this compound in OFETs (Theoretical)

| Property | Expected Characteristic | Rationale |

| Charge Carrier Type | Primarily p-type (hole transport) | Consistent with the inherent hole-transporting nature of the carbazole core. |

| Air Stability | Enhanced | The electron-withdrawing trifluoromethyl groups lower the HOMO energy level, increasing resistance to oxidation. mdpi.comnih.gov |

| Charge Mobility | Variable | Dependent on the interplay between favorable electronic properties and potential steric hindrance affecting molecular packing. |

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical limiting. Organic materials with extended π-conjugated systems are known to exhibit significant third-order NLO properties. The carbazole moiety, with its delocalized π-electron system, serves as a good building block for NLO materials. researchgate.net

The third-order NLO susceptibility (χ(3)) is a key figure of merit for NLO materials. The introduction of strong electron-withdrawing groups, such as trifluoromethyl groups, can enhance the NLO response of a molecule by creating a significant intramolecular charge transfer character. In the case of this compound, the symmetrical substitution of the CF3 groups on the carbazole core could lead to interesting NLO properties.

The presence of the trifluoromethyl groups is expected to influence the electronic structure and thereby the hyperpolarizability of the carbazole molecule, which is directly related to its macroscopic NLO response. Theoretical calculations and experimental measurements on this compound are needed to quantify its NLO properties and assess its potential for practical applications.

Table 3: Projected Non-Linear Optical Properties of this compound (Theoretical)

| NLO Property | Expected Characteristic | Rationale |

| Third-Order Susceptibility (χ(3)) | Potentially significant | The combination of the π-conjugated carbazole core with strong electron-withdrawing substituents can enhance the NLO response. researchgate.net |

| Nonlinear Refractive Index (n2) | Likely negative (self-defocusing) | Based on findings for other fluorinated organic NLO materials. optica.orgnih.gov |

| Nonlinear Absorption (β) | Dependent on wavelength and intensity | Could exhibit saturable or reverse saturable absorption, requiring experimental verification via Z-scan. |

Future Research Directions and Emerging Opportunities for 3,6 Bis Trifluoromethyl 9h Carbazole

Exploration of Novel Synthetic Routes and Scalability

The broader adoption of 3,6-bis(trifluoromethyl)-9H-carbazole in commercial applications is contingent upon the development of efficient, cost-effective, and scalable synthetic methodologies. While various methods exist for the synthesis of carbazole (B46965) derivatives and trifluoromethylated aromatic compounds, direct and high-yield routes to this specific molecule remain an area of active research. researchgate.netnih.govbeilstein-journals.org

Future research will likely focus on:

Catalytic C-H Trifluoromethylation: Direct trifluoromethylation of the carbazole core could offer a more atom-economical route compared to multi-step syntheses involving pre-functionalized precursors. Advances in transition-metal catalysis are crucial for achieving high regioselectivity at the 3 and 6 positions.

Flow Chemistry: Continuous flow processes can offer significant advantages for scalability, providing better control over reaction parameters, improving safety, and potentially increasing yields compared to traditional batch processes. beilstein-journals.org

Avoiding Harsh Reagents: Current synthetic strategies for related compounds sometimes rely on harsh reagents or require forcing conditions. researchgate.net Developing greener synthetic pathways that utilize milder reagents and environmentally benign solvents is a critical goal. researchgate.net

Copper-Catalyzed Reactions: Copper-mediated coupling reactions have shown promise in the synthesis of various N,N′-bicarbazole scaffolds and could be adapted for the efficient production of trifluoromethylated carbazoles. acs.orgacs.org

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Challenges to Overcome | Relevant Precursors |

| Multi-step Classical Synthesis | Well-established reactions | Lower overall yield, scalability issues | 3,6-Dibromo-9H-carbazole, Trifluoromethylating agents |

| Direct C-H Trifluoromethylation | High atom economy, fewer steps | Regioselectivity control, catalyst cost | 9H-Carbazole |

| Flow Chemistry Synthesis | High throughput, improved safety, scalability | Initial setup cost, process optimization | Various (depends on the chosen reaction) |

| Copper-Catalyzed Coupling | Mild reaction conditions, good functional group tolerance | Catalyst stability, substrate scope | N-amino carbazoles, cyclic iodonium (B1229267) salts acs.orgacs.org |

Development of Advanced Material Architectures and Multi-Component Systems

The molecular structure of this compound makes it an excellent candidate for incorporation into complex material architectures designed for high-performance optoelectronic applications. nih.gov The carbazole unit provides robust hole-transporting properties and high thermal stability, while the trifluoromethyl groups enhance electron affinity, solubility, and morphological stability. osti.gov

Emerging opportunities include:

Star-Shaped and Dendritic Molecules: Incorporating the this compound moiety into star-shaped or dendritic architectures can lead to materials with high glass transition temperatures (Tg), stable amorphous glassy states, and high triplet energies, which are highly desirable for use as host materials in blue electrophosphorescent devices. rsc.orgresearchgate.net

Donor-Acceptor (D-A) Systems: The carbazole derivative can act as a potent donor unit when paired with various electron-accepting moieties. rsc.org The design of novel D-A type molecules is a key strategy for developing materials with thermally activated delayed fluorescence (TADF) for next-generation organic light-emitting diodes (OLEDs). beilstein-journals.org

Multi-Component Polymers: Covalent incorporation of the this compound unit into polymer backbones or as pendant groups can create solution-processable materials for large-area electronics. researchgate.net These multi-component systems can combine the properties of the carbazole unit with other functional monomers to achieve tailored electronic and physical characteristics.

Self-Assembled Monolayers (SAMs): Functionalizing the carbazole core to include anchoring groups, such as phosphonic acids, could enable its use in creating self-assembled monolayers. nih.gov These SAMs can serve as efficient hole-transport layers in devices like perovskite solar cells and organic photovoltaics. nih.gov

Integration into Hybrid Organic-Inorganic Materials

The synergy between organic and inorganic components in hybrid materials offers a pathway to novel functionalities that are not accessible with either material class alone. osti.gov Integrating this compound into such systems is a promising research avenue.

Key areas for exploration are:

Perovskite Solar Cells (PSCs): Fluorinated carbazole derivatives are being explored as hole-transport materials (HTMs) in PSCs. osti.gov The trifluoromethyl groups can enhance hydrophobicity, which improves the device's stability against moisture, a critical challenge for perovskite materials. Future work will focus on optimizing the interface between the carbazole-based HTM and the perovskite layer to minimize defects and improve charge extraction efficiency. rsc.org

Polyoxometalate (POM) Hybrids: Carbazole-based ligands have been used to create inorganic-organic hybrid polyoxometalates. nih.gov These materials can exhibit interesting electrochemical and catalytic properties. Using this compound as a ligand could impart greater stability and tune the electronic properties of the resulting hybrid complex, potentially leading to new catalysts or electrode materials. nih.gov

Quantum Dot (QD) and Nanoparticle Surface Ligands: The carbazole moiety can be functionalized to act as a surface ligand for semiconductor quantum dots or other nanoparticles. The trifluoromethyl groups would influence the electronic coupling between the organic ligand and the inorganic core, potentially improving charge transfer processes in hybrid light-emitting diodes (LEDs) or photodetectors.

Computational Design and High-Throughput Materials Discovery

Computational chemistry and materials informatics are becoming indispensable tools for accelerating the design and discovery of new functional materials. mdpi.com These approaches can predict the properties of novel molecules before their synthesis, saving significant time and resources.

Future opportunities in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the structural and electronic properties of new derivatives based on the this compound scaffold. beilstein-journals.org This allows for the virtual screening of large libraries of candidate molecules to identify those with optimal HOMO/LUMO energy levels, triplet energies, and charge transport characteristics for specific applications like OLEDs or solar cells. beilstein-journals.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and intermolecular interactions in thin films of carbazole-based materials. This is crucial for understanding how molecular packing influences charge transport and device performance.

Machine Learning (ML) and AI: By training machine learning models on existing experimental and computational data, it is possible to develop predictive tools for high-throughput screening. These models can rapidly evaluate vast chemical spaces to identify promising new carbazole derivatives with desired properties, guiding synthetic efforts toward the most promising candidates.

| Computational Method | Predicted Properties | Application in Materials Design |

| Density Functional Theory (DFT) | HOMO/LUMO energies, triplet state energy, charge distribution | Screening hosts for OLEDs, designing D-A molecules for TADF beilstein-journals.org |

| Molecular Dynamics (MD) | Thin-film morphology, molecular packing, glass transition temperature | Optimizing processability and charge transport in organic films |

| Machine Learning (ML) | Quantitative Structure-Property Relationships (QSPR) | High-throughput virtual screening of novel derivatives |

Environmental Impact and Sustainability Aspects in Material Science Applications

The increasing use of fluorinated organic compounds in various technologies necessitates a thorough evaluation of their environmental impact and long-term sustainability. nih.gov Organofluorine compounds, particularly those that are heavily fluorinated, can be highly persistent in the environment due to the strength of the carbon-fluorine bond. researchgate.netnumberanalytics.com

Key considerations for this compound include:

Persistence and Degradation: Research is needed to understand the environmental fate of this compound. Studies on its potential for degradation through biotic (microbial) or abiotic (photolysis, hydrolysis) pathways are essential. numberanalytics.com While lightly fluorinated molecules may break down, highly fluorinated compounds can be persistent. societechimiquedefrance.fr

Bioaccumulation and Toxicity: The potential for bioaccumulation in ecosystems and any associated toxicity must be investigated. researchgate.netnumberanalytics.com Although not all organofluorine compounds are harmful, the history of persistent organic pollutants (POPs) like PFOS and PFOA underscores the importance of early-stage environmental assessment. researchgate.netcaryinstitute.org

Life Cycle Assessment (LCA): A comprehensive LCA of materials derived from this compound is needed. This would involve evaluating the environmental footprint of the entire product life cycle, from the synthesis of the molecule (including energy consumption and waste generation) to the manufacturing of devices and their end-of-life disposal or recycling.

Design for Sustainability: Future research should focus on designing materials that are not only high-performing but also sustainable. This could involve creating molecules that are designed to degrade into benign products after their service life or developing efficient recycling processes for electronic devices containing these materials. Incentivizing the development of replacements that resemble naturally occurring compounds could also be a long-term goal. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-bis(trifluoromethyl)-9H-carbazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann coupling, using halogenated carbazole precursors. For example, highlights a 30% yield in a catalytic enantioselective synthesis using a palladium catalyst. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₂Cl₂), temperature (80–120°C), and solvent systems (e.g., toluene/Et₃N). Lower yields may arise from steric hindrance due to trifluoromethyl groups, necessitating prolonged reaction times or microwave-assisted synthesis .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are primary tools. For instance, and demonstrate how NMR data (e.g., aromatic proton splitting patterns) and single-crystal X-ray diffraction resolve substituent positions. Mass spectrometry (HRMS) and elemental analysis further validate purity and molecular weight .

Q. What are the primary research applications of this compound in optoelectronics?

- Methodological Answer : It serves as a building block in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials. and show its role in host-guest systems, where high triplet energy (≥2.8 eV) and electron-withdrawing trifluoromethyl groups enhance charge transport and emission efficiency. Device integration involves vapor deposition or solution processing with host materials like CzSi .

Advanced Research Questions

Q. How do substituents like trifluoromethyl groups influence the electronic and photophysical properties of carbazole derivatives?

- Methodological Answer : Trifluoromethyl groups increase electron affinity and reduce π-π stacking via steric effects, as shown in . Computational studies (DFT/TD-DFT) correlate substituent effects with HOMO-LUMO gaps. Experimental validation includes cyclic voltammetry (to measure oxidation potentials) and photoluminescence quantum yield (PLQY) assays in doped films .

Q. How can structural contradictions in synthesized derivatives be resolved using advanced analytical methods?

- Methodological Answer : Conflicting NMR or crystallographic data (e.g., polymorphism) require multi-technique validation. uses single-crystal X-ray diffraction to resolve boronate ester configurations. Pairing NMR with dynamic light scattering (DLS) or powder XRD can identify amorphous vs. crystalline phases .

Q. What experimental design strategies maximize triplet energy for TADF applications?

- Methodological Answer : Host materials with high triplet energy (e.g., CzSi, ) are paired with emitters via doping (20 wt% in films). Photophysical screening involves time-resolved fluorescence and phosphorescence spectroscopy at 77 K. Device testing in OLED architectures (ITO/hole transport layer/emissive layer/cathode) quantifies external quantum efficiency (EQE) .

Q. What challenges arise during electropolymerization of carbazole derivatives, and how are they addressed?

- Methodological Answer : Poor solubility and overoxidation can hinder polymerization. suggests using ionic additives (e.g., TBAPF₆) in acetonitrile to improve conductivity. Cyclic voltammetry (scan rate: 50–100 mV/s) monitors redox behavior, while SEM/EDS characterizes film morphology .

Q. How is this compound utilized in photoredox catalysis?

- Methodological Answer : Its strong electron-deficient nature facilitates charge transfer in photocatalytic cycles. demonstrates its use in conjugated microporous polymers (CMPs) for visible-light-driven reactions (e.g., thiol oxidation). Key metrics include turnover number (TON) and UV-vis transient absorption spectroscopy to track excited-state dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.